molecular formula C13H17Cl B3315531 2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene CAS No. 951893-47-3

2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene

Cat. No.: B3315531
CAS No.: 951893-47-3
M. Wt: 208.72 g/mol
InChI Key: CYAFXZZYPQLMCC-UHFFFAOYSA-N
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Description

2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene is an organic compound characterized by the presence of a chloro group and a tetramethylphenyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene typically involves the reaction of 2,3,5,6-tetramethylbenzyl chloride with a suitable base to form the corresponding alkene. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce production costs. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions, and continuous flow reactors may be used to optimize reaction times and conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The propene moiety can be oxidized to form epoxides or diols.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of amines or thioethers.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of the corresponding alkane.

Scientific Research Applications

2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the propene moiety can undergo oxidation or reduction, leading to the formation of reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(2,3,4,5-tetramethylphenyl)-1-propene
  • 2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-butene
  • 2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene

Uniqueness

2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene is unique due to the specific positioning of the chloro and tetramethylphenyl groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The presence of multiple methyl groups on the phenyl ring also influences its steric and electronic properties, making it a valuable compound for targeted chemical synthesis and research.

Properties

IUPAC Name

3-(2-chloroprop-2-enyl)-1,2,4,5-tetramethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl/c1-8-6-9(2)12(5)13(11(8)4)7-10(3)14/h6H,3,7H2,1-2,4-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAFXZZYPQLMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)CC(=C)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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